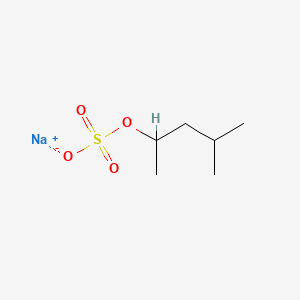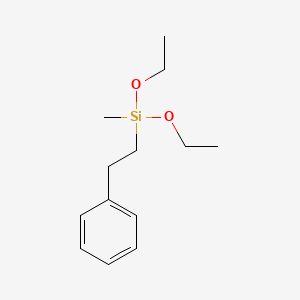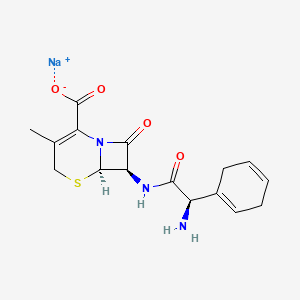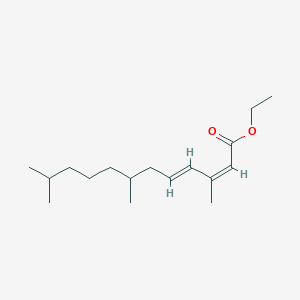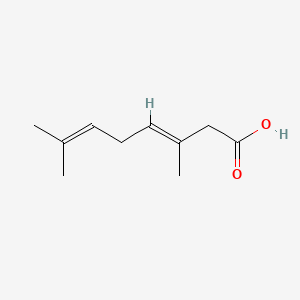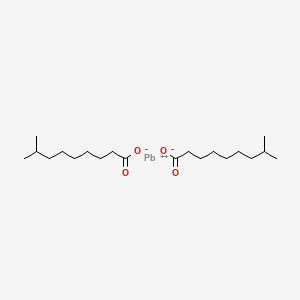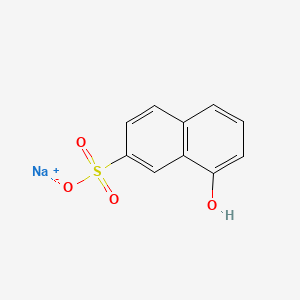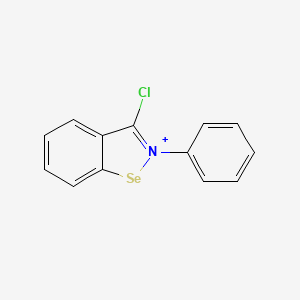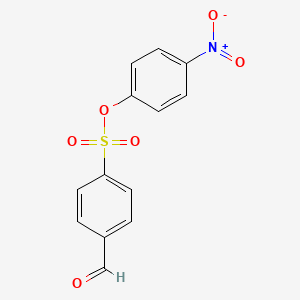
4-Nitrophenyl 4-formylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-formylbenzenesulfonate is an organic compound that features both nitro and formyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-formylbenzenesulfonate typically involves the reaction of 4-nitrophenol with 4-formylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4-formylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Aminophenyl 4-formylbenzenesulfonate.
Oxidation: 4-Nitrophenyl 4-carboxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4-formylbenzenesulfonate involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the formyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used in similar reduction reactions.
4-Formylbenzenesulfonic acid: A compound with a formyl group and a sulfonic acid group, used in oxidation reactions.
4-Nitrophenyl phosphate: A compound used in enzyme assays and biochemical studies.
Uniqueness
4-Nitrophenyl 4-formylbenzenesulfonate is unique due to the presence of both nitro and formyl groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propiedades
Número CAS |
106939-98-4 |
|---|---|
Fórmula molecular |
C13H9NO6S |
Peso molecular |
307.28 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-1-7-13(8-2-10)21(18,19)20-12-5-3-11(4-6-12)14(16)17/h1-9H |
Clave InChI |
DPACNGHRYUCFHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







